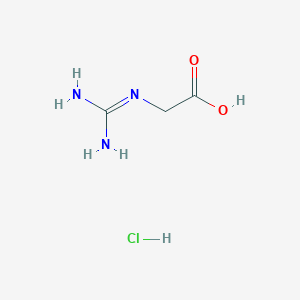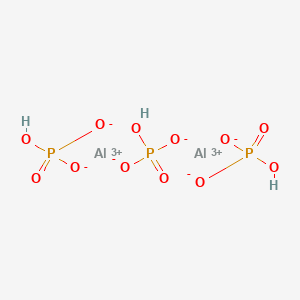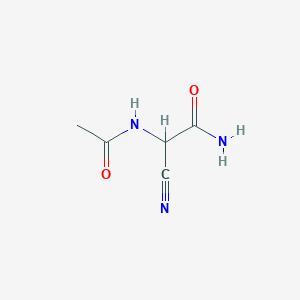![molecular formula C14H23Cl3N6Zn B084009 5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) CAS No. 14970-39-9](/img/structure/B84009.png)
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEAP-ZnCl and is known for its unique properties that make it useful in a variety of research settings. In
Mechanism Of Action
The mechanism of action of DEAP-ZnCl involves the binding of the compound to specific molecules or cells. Once bound, DEAP-ZnCl can be activated by light, which causes the compound to produce reactive oxygen species (ROS). These ROS can then cause damage to the bound molecules or cells, leading to cell death or other physiological effects.
Biochemical And Physiological Effects
DEAP-ZnCl has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, apoptosis, and phototoxicity. These effects are largely dependent on the specific cells or molecules that DEAP-ZnCl is bound to, as well as the intensity and duration of light exposure.
Advantages And Limitations For Lab Experiments
One of the main advantages of DEAP-ZnCl is its ability to selectively bind to specific molecules or cells, allowing researchers to study and visualize specific biological processes. However, one limitation of DEAP-ZnCl is its potential toxicity, which can limit its use in certain research settings.
Future Directions
There are a number of future directions for research on DEAP-ZnCl, including the development of new synthesis methods, the optimization of existing applications, and the exploration of new applications in fields such as drug delivery and cancer therapy. Additionally, further research is needed to better understand the biochemical and physiological effects of DEAP-ZnCl, as well as its potential toxicity and safety concerns.
In conclusion, DEAP-ZnCl is a unique chemical compound that has a variety of potential applications in scientific research. Its ability to selectively bind to specific molecules or cells and produce reactive oxygen species upon light activation make it useful in a variety of research settings. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesis Methods
The synthesis of DEAP-ZnCl involves the reaction of 4-(diethylamino)aniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then coupled with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound. Finally, the azo compound is reacted with zinc chloride to form the trichlorozincate(1-) salt of DEAP-ZnCl.
Scientific Research Applications
DEAP-ZnCl has been used in a variety of scientific research applications, including fluorescence microscopy, bioimaging, and photodynamic therapy. The unique properties of DEAP-ZnCl make it useful in these applications because it is able to selectively bind to certain molecules and cells, allowing researchers to study and visualize specific biological processes.
properties
CAS RN |
14970-39-9 |
|---|---|
Product Name |
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) |
Molecular Formula |
C14H23Cl3N6Zn |
Molecular Weight |
447.1 g/mol |
IUPAC Name |
4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N,N-diethylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C14H22N6.3ClH.Zn/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;;;;/h7-11,14H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |
InChI Key |
DYHMUMNVFYZYPX-UHFFFAOYSA-L |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
Other CAS RN |
23532-28-7 14970-39-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



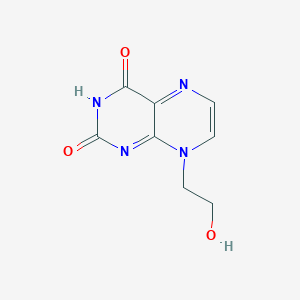

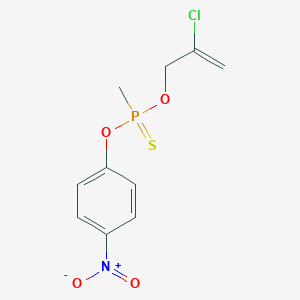

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
